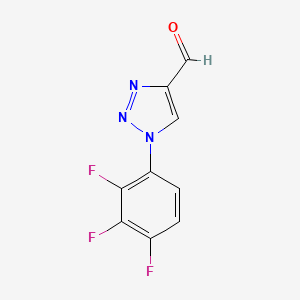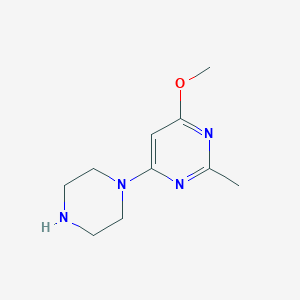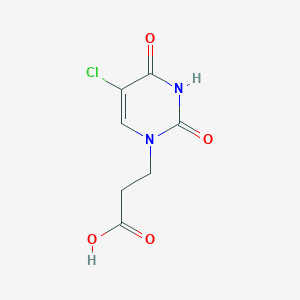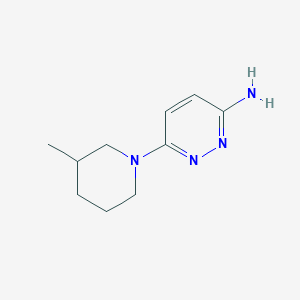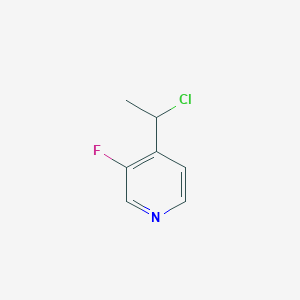
4-(1-Chloroethyl)-3-fluoro-pyridine
説明
4-(1-Chloroethyl)-3-fluoro-pyridine (CEF-P) is an aromatic compound that has been studied extensively for its potential applications in a variety of scientific fields. CEF-P has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in various biochemical and physiological processes. In addition, CEF-P has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and as an anticancer drug.
科学的研究の応用
Synthesis Techniques
Several studies have developed methodologies for synthesizing fluorinated pyridines, which are crucial intermediates for pharmaceuticals and agrochemicals due to their unique properties. For instance, a regioselective synthesis technique using Selectfluor as the fluorinating reagent in aqueous conditions has been reported for the preparation of 3-fluorinated imidazo[1,2-a]pyridines, indicating a broad application in synthesizing fluorinated heterocycles (Liu et al., 2015). Moreover, an electrochemical method for synthesizing 4-fluoropyridine showcases an alternative approach, highlighting the versatility in obtaining fluorinated compounds (Fang et al., 2004).
Material Science and Photophysical Studies
In material science, fluorinated pyridines serve as building blocks for developing new materials with potential optical applications. A study on the synthesis and characterization of new heterocycles has implications for material science, particularly in non-linear optics and molecular electronics (Murthy et al., 2017).
Pharmaceutical Research
Fluorinated pyridines have also shown promise in pharmaceutical research, including the development of novel compounds with anti-cancer activity. A study synthesizing fluoro-substituted benzo[b]pyran demonstrated potential anti-lung cancer activity, showcasing the therapeutic applications of fluorinated heterocycles (Hammam et al., 2005). Additionally, the synthesis of 2′-fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues and their examination for nicotinic acetylcholine receptor binding and antinociceptive properties further emphasize the importance of fluorinated pyridines in developing new pharmaceutical agents (Ondachi et al., 2014).
Catalysis and Chemical Transformations
Research has also explored the use of fluorinated pyridines in catalytic processes and chemical transformations. For instance, the enantioselective synthesis of 4-fluoroisochromanones via fluorolactonization demonstrates the application of fluorinated intermediates in achieving high enantio- and diastereoselectivity in synthesis (Woerly et al., 2016).
特性
IUPAC Name |
4-(1-chloroethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFUYRFHCGHEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


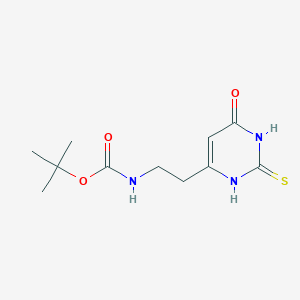
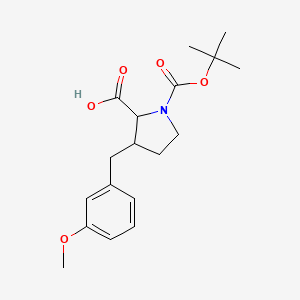

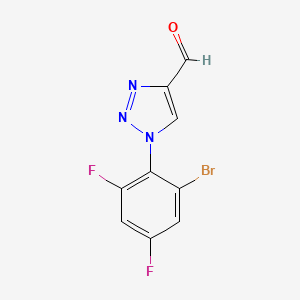

![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)
